molecular formula C21H22N2O3 B2707917 2-ethyl-5-(2-(indolin-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one CAS No. 850905-03-2

2-ethyl-5-(2-(indolin-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B2707917
CAS No.: 850905-03-2
M. Wt: 350.418
InChI Key: RDBNKGCRXVIOIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethyl-5-(2-(indolin-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one is a synthetic organic compound that belongs to the class of isoquinolinones. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the indolin-1-yl and oxoethoxy groups in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-5-(2-(indolin-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Isoquinolinone Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the isoquinolinone ring.

    Introduction of the Indolin-1-yl Group: This step may involve the reaction of the isoquinolinone intermediate with an indole derivative under basic or acidic conditions.

    Attachment of the Oxoethoxy Group: This can be accomplished through an etherification reaction, where the isoquinolinone-indole intermediate reacts with an appropriate oxoethoxy reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl or indolin-1-yl groups, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions may target the oxoethoxy group, converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkylating agents.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated derivatives, alkylated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving isoquinolinones.

    Medicine: Potential therapeutic agent for diseases where isoquinolinones have shown efficacy.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, isoquinolinones can interact with enzymes, receptors, or other proteins, modulating their activity. The indolin-1-yl group may enhance binding affinity or selectivity towards certain molecular targets, while the oxoethoxy group could influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-ethyl-3,4-dihydroisoquinolin-1(2H)-one: Lacks the indolin-1-yl and oxoethoxy groups.

    5-(2-(indolin-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one: Lacks the ethyl group.

    2-ethyl-5-(2-(indolin-1-yl)-2-oxoethoxy)-isoquinolin-1(2H)-one: Lacks the dihydro component.

Uniqueness

The presence of both the indolin-1-yl and oxoethoxy groups in 2-ethyl-5-(2-(indolin-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one makes it unique compared to other isoquinolinones. These groups may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]-2-ethyl-3,4-dihydroisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-2-22-12-11-16-17(21(22)25)7-5-9-19(16)26-14-20(24)23-13-10-15-6-3-4-8-18(15)23/h3-9H,2,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDBNKGCRXVIOIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1=O)C=CC=C2OCC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816048
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.